molecular formula C11H15N3O2 B1501286 Methyl 5-(piperidin-1-yl)pyrazine-2-carboxylate CAS No. 1017603-80-3

Methyl 5-(piperidin-1-yl)pyrazine-2-carboxylate

Cat. No. B1501286
M. Wt: 221.26 g/mol
InChI Key: JRAKMRDSYIXCPF-UHFFFAOYSA-N
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Patent
US07691863B2

Procedure details

A mixture of 1 g (4.3 mmol) 5-methanesulfonyloxy-pyrazine-2-carboxylic acid methyl ester and 0.733 (8.6 mmol) piperidine was shaken at room temperature for 4 h. Subsequent purification on silica eluting with a gradient formed from DCM and methanol yielded after evaporation of the product fractions 0.625 g (66%) of the title compound as light yellow crystals. m/z (ES+): 222.0 (M+H).
Name
5-methanesulfonyloxy-pyrazine-2-carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
0.733
Quantity
8.6 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8](OS(C)(=O)=O)=[CH:7][N:6]=1)=[O:4].[NH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
5-methanesulfonyloxy-pyrazine-2-carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1)OS(=O)(=O)C
Name
0.733
Quantity
8.6 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was shaken at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequent purification on silica eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from DCM and methanol
CUSTOM
Type
CUSTOM
Details
yielded
CUSTOM
Type
CUSTOM
Details
after evaporation of the product fractions 0.625 g (66%) of the title compound as light yellow crystals

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC(=O)C1=NC=C(N=C1)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.